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molecular formula C9H13N3O2 B8396943 6-Ethyl-2-ethylamino-pyrimidine-4-carboxylic acid

6-Ethyl-2-ethylamino-pyrimidine-4-carboxylic acid

Cat. No. B8396943
M. Wt: 195.22 g/mol
InChI Key: DOHWJEUGTBLCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299086B2

Procedure details

To a solution of 6-ethyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid (325 mg, 1.41 mmol) in THF (5 mL) is added 70% ethylamine in water (2.0 mL). The mixture is stirred at 70° C. overnight. It is then evaporated to dryness and purified by prep. TLC (DCM/7N NH3 in MeOH 4/1) to give 6-ethyl-2-ethylamino-pyrimidine-4-carboxylic acid as a yellow oil (200 mg); LC-MS: tR=0.58 min, [M+H]+=194.07. 1H NMR (CDCl3): δ 1.34 (m, 6H), 2.84 (d, J=7.5 Hz, 2H), 3.64 (m, 2H), 7.26 (s, 1H), 11.0 (s br, 1H).
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:8]=[C:7](S(C)(=O)=O)[N:6]=[C:5]([C:13]([OH:15])=[O:14])[CH:4]=1)[CH3:2].[CH2:16]([NH2:18])[CH3:17]>C1COCC1.O>[CH2:1]([C:3]1[N:8]=[C:7]([NH:18][CH2:16][CH3:17])[N:6]=[C:5]([C:13]([OH:15])=[O:14])[CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
325 mg
Type
reactant
Smiles
C(C)C1=CC(=NC(=N1)S(=O)(=O)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It is then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by prep

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=CC(=NC(=N1)NCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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